Cas no 21414-43-7 ((+)-Adlumine)

(+)-Adlumine structure
(+)-Adlumine structure
Productnaam:(+)-Adlumine
CAS-nummer:21414-43-7
MF:C21H21NO6
MW:383.39454627037
CID:1995928
PubChem ID:638255

(+)-Adlumine Chemische en fysische eigenschappen

Naam en identificatie

    • (+)-Adlumine
    • (+)-Corlumin
    • (+)-corlumine
    • (+-)-Corlumin
    • (-)-Adlumine
    • (3R,1'S)-6,7-(methylenedioxy)-3-(1',2',3',4'-tetrahydro-6',7'-dimethoxy-2'-methylisoquinolin-1'-yl)isobenzofuran-1(3H)-one
    • (6R)-6-[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolin-1-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one
    • (R)-6-((S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-1-yl)-6H-furo[3',4':3,4]benzo[1,2-d][1,3]dioxol-8-one
    • (RS)-6-((RS)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-1-yl)-6H-furo[3',4':3,4]benzo[1,2-d][1,3]dioxol-8-one
    • (±)-Adlumine
    • 6-(1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one
    • 6-(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-[1]isochinolyl)-6H-[1,3]dioxolo[4,5-e]isobenzofuran-8-on
    • 6-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydro-[1]isoquinolyl)-6H-[1,3]dioxolo[4,5-e]isobenzofuran-8-one
    • adlumine
    • Corlumin
    • Corlumine
    • L-Adlumine
    • 38W4159DNQ
    • UNII-38W4159DNQ
    • Adlumine, (-)-
    • Adlumine L-form [MI]
    • (6R)-6-[(1R)-6, 7-dimethoxy-2-methyl-3, 4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3, 4-g][1, 3]benzodioxol-8-one
    • AKOS040749857
    • (6R)-6-[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one
    • FURO(3,4-E)-1,3-benzodioxol-8(6H)-one, 6-((1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)-, (6R)-
    • Q27256823
    • 21414-43-7
    • O-Methylseverzine
    • (6R)-6-((1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo(3,4-g)(1,3)benzodioxol-8-one
    • Inchi: InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19-/m1/s1
    • InChI-sleutel: SZDGAZFTAUFFQH-RTBURBONSA-N
    • LACHT: CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC

Berekende eigenschappen

  • Exacte massa: 383.13688739g/mol
  • Monoisotopische massa: 383.13688739g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 3
  • Complexiteit: 601
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 66.5Ų

Artikelen aanbevelen

Aanbevolen leveranciers
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD